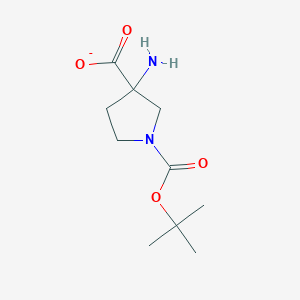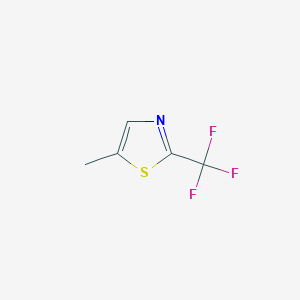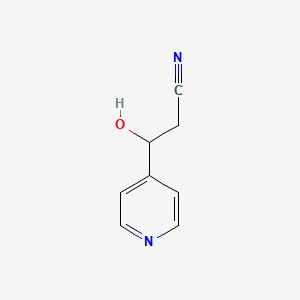![molecular formula C19H15N3O2 B8608972 3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile](/img/structure/B8608972.png)
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a unique structure that includes a benzonitrile group, a pyrazole ring, and a formylphenoxy moiety, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the formylphenoxy group: This step involves the reaction of the pyrazole intermediate with 4-formylphenol in the presence of a suitable base, such as potassium carbonate.
Attachment of the benzonitrile group: The final step involves the reaction of the intermediate with benzonitrile under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-[1-ethyl-5-(4-carboxyphenoxy)-1H-pyrazol-3-yl]benzonitrile.
Reduction: 3-[1-ethyl-5-(4-aminophenoxy)-1H-pyrazol-3-yl]benzonitrile.
Substitution: 3-[1-ethyl-5-(4-nitrophenoxy)-1H-pyrazol-3-yl]benzonitrile.
科学的研究の応用
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The pyrazole ring can also interact with various proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
4-(4-Formylphenoxy)benzonitrile: Shares the formylphenoxy and benzonitrile groups but lacks the pyrazole ring.
2-(3,5-Dimethoxy-4-formylphenoxy)ethyl polystyrene: Contains a formylphenoxy group but is attached to a polystyrene backbone.
Uniqueness
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the formylphenoxy and benzonitrile groups with the pyrazole ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H15N3O2 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C19H15N3O2/c1-2-22-19(24-17-8-6-14(13-23)7-9-17)11-18(21-22)16-5-3-4-15(10-16)12-20/h3-11,13H,2H2,1H3 |
InChIキー |
XHLUIKWZEFIFSV-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)C2=CC=CC(=C2)C#N)OC3=CC=C(C=C3)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide](/img/structure/B8608906.png)




![Dimethyl [(2-nitrophenyl)methyl]phosphonate](/img/structure/B8608939.png)








